N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound belongs to the class of acetamide derivatives featuring a 1,2,4-oxadiazole ring and a dihydropyridinone scaffold. Its structure integrates a 3-fluorophenyl group, a 3-methylphenyl-substituted 1,2,4-oxadiazole, and a 2-oxo-1,2-dihydropyridin-1-yl moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-4-2-5-15(10-14)21-25-22(30-26-21)16-8-9-20(29)27(12-16)13-19(28)24-18-7-3-6-17(23)11-18/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFXPNKEQRTYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the fluorophenyl and methylphenyl groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . This method allows for the formation of carbon-carbon bonds between the different aromatic groups in the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization techniques, which are beneficial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs sharing key structural motifs:
Core Scaffold and Substitutent Analysis
| Compound | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| Target Compound | 1,2,4-oxadiazole + dihydropyridinone | 3-fluorophenyl, 3-methylphenyl | Hypothesized antimicrobial/antiproliferative activity (based on oxadiazole bioactivity) |
| (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () | Oxazolidinone + pyrimidine | 2-chloropyrimidine, fluoropyridine | Antibacterial (oxazolidinone class) |
| 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide () | Triazole + imidazolone | Hydroxyacetamide, sulfanyl linker | Antiproliferative activity (imidazolone-triazole synergy) |
| N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide () | Oxadiazole + benzoxazolo-oxazine | 5-methyl-oxadiazole, pyridinyl | Kinase inhibition (structural complexity enhances target selectivity) |
Key Observations :
- The target compound’s 1,2,4-oxadiazole ring and fluorophenyl group mirror bioisosteric strategies seen in antimicrobial agents (e.g., oxazolidinones in ) .
- Unlike ’s hydroxyacetamide derivatives , the target lacks a sulfanyl linker but retains the acetamide backbone, which may influence solubility and membrane permeability .
Physicochemical Properties
Research Findings and Hypotheses
While direct activity data for the target compound is unavailable in the provided evidence, structural parallels suggest:
- Antimicrobial Potential: The 1,2,4-oxadiazole ring’s ability to disrupt bacterial cell wall synthesis (as seen in oxazolidinones) could translate to similar mechanisms.
- Anticancer Activity: Dihydropyridinones are known to inhibit kinases or topoisomerases; fluorination may enhance tumor selectivity .
- Synthetic Challenges : The steric bulk of the 3-methylphenyl group may complicate coupling steps, necessitating optimized catalysts (e.g., Zeolite-Y in ) .
Biological Activity
N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Structural Features
- Fluorophenyl Group : The presence of a fluorine atom in the phenyl ring may enhance lipophilicity and influence biological activity.
- Oxadiazole Moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Dihydropyridine Structure : Often associated with calcium channel blocking activity and potential neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole structure exhibited significant cytotoxicity against various cancer cell lines. In vitro evaluations indicated that derivatives similar to this compound showed promising results against breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
The mechanism by which this compound induces apoptosis in cancer cells involves the activation of p53 pathways and caspase cascades. Western blot analyses revealed that this compound increases p53 expression levels and promotes caspase cleavage in treated cells .
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Anticancer Studies : A study reported on a series of 1,2,4-oxadiazole derivatives that were synthesized and screened for anticancer activity. The most potent analogs showed significant cytotoxic effects on MCF-7 cells.
- Antimicrobial Evaluation : Another study focused on thiazole derivatives but provided insights into how structural modifications can lead to increased antibacterial activity. This highlights the potential for similar modifications in oxadiazole-containing compounds like this compound to enhance its antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
